N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine
CAS No.: 787590-78-7
Cat. No.: VC17308972
Molecular Formula: C14H11F3N4
Molecular Weight: 292.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 787590-78-7 |
|---|---|
| Molecular Formula | C14H11F3N4 |
| Molecular Weight | 292.26 g/mol |
| IUPAC Name | N-methyl-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine |
| Standard InChI | InChI=1S/C14H11F3N4/c1-18-12-13-20-8-11(21(13)6-5-19-12)9-3-2-4-10(7-9)14(15,16)17/h2-8H,1H3,(H,18,19) |
| Standard InChI Key | VIAVFQURYHQUTN-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)C(F)(F)F |
Introduction
N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a complex organic compound with a molecular formula of C14H11F3N4O. This compound belongs to the imidazo[1,2-a]pyrazine class, which is known for its diverse biological activities, including potential applications in pharmaceuticals and materials science. The presence of a trifluoromethyl group attached to the phenyl ring enhances its lipophilicity and potentially influences its biological activity.
Synthesis Methods
The synthesis of N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions starting from appropriate precursors. While specific synthesis details for this compound are not widely documented, similar compounds in the imidazo[1,2-a]pyrazine class often involve palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions to introduce the phenyl and trifluoromethyl groups .
Research Findings and Future Directions
Research on imidazo[1,2-a]pyrazine derivatives has highlighted their potential as scaffolds for drug discovery. The incorporation of trifluoromethyl groups can significantly impact the pharmacokinetic and pharmacodynamic profiles of these compounds. Future studies should focus on the detailed biological evaluation of N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine, including its efficacy, safety, and potential applications in medicine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume